molecular formula C7H12N4 B13343950 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide

3-(3-methyl-1H-pyrazol-4-yl)propanimidamide

Cat. No.: B13343950
M. Wt: 152.20 g/mol
InChI Key: CFUCBZOWUNUUFO-UHFFFAOYSA-N
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Description

3-(3-Methyl-1H-pyrazol-4-yl)propanimidamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide typically involves the reaction of 3-methyl-1H-pyrazole with propanamide under specific conditions. One common method involves the use of hydrazine derivatives and acetylenic ketones to form pyrazoles . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. Additionally, the use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent such as potassium permanganate in an acidic medium. Reduction reactions may require the use of a reducing agent such as sodium borohydride in an alcoholic solvent. Substitution reactions often involve the use of halogens or alkylating agents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with proteins involved in signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows it to interact with specific molecular targets and pathways in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)propanimidamide

InChI

InChI=1S/C7H12N4/c1-5-6(4-10-11-5)2-3-7(8)9/h4H,2-3H2,1H3,(H3,8,9)(H,10,11)

InChI Key

CFUCBZOWUNUUFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CCC(=N)N

Origin of Product

United States

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